methyl N-(4-nitrobenzoyl)carbamate
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Overview
Description
Methyl N-(4-nitrobenzoyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a methyl group and a 4-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(4-nitrobenzoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Another method involves the use of 4-nitrobenzoyl chloride and methyl carbamate. This reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent like tetrahydrofuran. The reaction proceeds smoothly at temperatures ranging from 10°C to 40°C .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-nitrobenzoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
Methyl N-(4-nitrobenzoyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug design and development, particularly as a structural motif in therapeutic agents.
Industry: Utilized in the production of pesticides and fungicides due to its carbamate structure
Mechanism of Action
The mechanism of action of methyl N-(4-nitrobenzoyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact molecular pathways and targets are still under investigation, but it is known to inhibit certain enzymes and receptors .
Comparison with Similar Compounds
Methyl N-(4-nitrobenzoyl)carbamate can be compared with other carbamate derivatives, such as:
Methyl carbamate: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
Ethyl N-(4-nitrobenzoyl)carbamate: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
N-aryl carbamates: These compounds have various aryl groups attached to the carbamate, influencing their biological activity and applications
This compound is unique due to its specific combination of a carbamate group and a 4-nitrobenzoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O5 |
---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
methyl N-(4-nitrobenzoyl)carbamate |
InChI |
InChI=1S/C9H8N2O5/c1-16-9(13)10-8(12)6-2-4-7(5-3-6)11(14)15/h2-5H,1H3,(H,10,12,13) |
InChI Key |
QVMUCBOHBMFYSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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